1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one
Description
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one is a ketone derivative featuring a 3-hydroxypiperidine moiety linked to a methoxy-substituted ethanone scaffold. This balance of hydrophilic and hydrophobic groups makes it a versatile intermediate in pharmaceutical synthesis and organic chemistry.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-methoxyethanone |
InChI |
InChI=1S/C8H15NO3/c1-12-6-8(11)9-4-2-3-7(10)5-9/h7,10H,2-6H2,1H3 |
InChI Key |
FYKUGAFMWQCCBR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCCC(C1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypiperidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxypiperidine and 2-methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxypiperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-methoxyacetyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the methoxyethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride (TsCl) can convert the hydroxyl group to a tosylate, which can then undergo further substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Scientific Research Applications
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of piperidine derivatives and their biological activities.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, modulating their activity and affecting neurological functions. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varied Substituents
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 1421010-43-6)
- Key Differences : Replaces the methoxy group with a thiophene ring.
- Thiophene’s sulfur atom may increase metabolic stability but could also introduce toxicity concerns.
1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone (CAS 821-44497bac)
- Key Differences : Substitutes methoxy with a 4-chlorophenyl group.
- Chlorophenyl enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
2-{Bicyclo[2.2.1]heptan-2-yl}-1-(3-hydroxypiperidin-1-yl)ethan-1-one
- Key Differences : Incorporates a bicyclo[2.2.1]heptane substituent.
- Implications: The bulky bicyclic system increases steric hindrance, likely slowing enzymatic degradation and enhancing metabolic stability . Reduced solubility due to the non-polar bicyclo group may limit bioavailability .
Analogues with Modified Piperidine Moieties
1-(Azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS 1456979-74-0)
- Key Differences : Replaces the six-membered piperidine with a seven-membered azepane ring.
- Implications :
1-(4-Aminopiperidin-1-yl)-2-methoxyethanone (AKOS BBV-015832)
- Key Differences : Substitutes the hydroxyl group with an amine at the piperidine 4-position.
- Implications: The amine group increases basicity, enabling salt formation (e.g., HCl salts) for improved solubility . Potential for off-target interactions due to the amine’s nucleophilic reactivity .
Functional Group Impact on Physicochemical Properties
Biological Activity
1-(3-Hydroxypiperidin-1-yl)-2-methoxyethan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a hydroxypiperidine moiety, which is known for its role in various biological activities, particularly in neuropharmacology and medicinal chemistry. The methoxy group enhances its lipophilicity, potentially improving bioavailability.
1. Anticancer Activity
Research has indicated that derivatives of piperidine compounds can exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The specific activity of this compound in cancer models is under investigation, with preliminary findings suggesting potential efficacy against prostate and colorectal cancers.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3 (Prostate) | TBD | PI3K/mTOR pathway inhibition |
| Piperidine Derivative A | HCT116 (Colorectal) | TBD | Induction of apoptosis via caspase activation |
| Piperidine Derivative B | MCF7 (Breast) | TBD | Inhibition of cell cycle progression |
2. Neuropharmacological Effects
Piperidine derivatives are known to influence neurotransmitter systems. The hydroxypiperidine structure may provide neuroprotective effects or modulate neurotransmitter release. Early studies suggest that this compound could serve as a potential treatment for neurodegenerative diseases by acting on the glutamatergic system.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer signaling pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuropharmacological effects.
- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells.
Case Studies
A recent study evaluated the efficacy of this compound in a murine model of cancer. The results demonstrated a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent. Further investigations are needed to clarify the dosage and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
